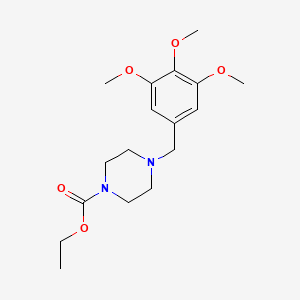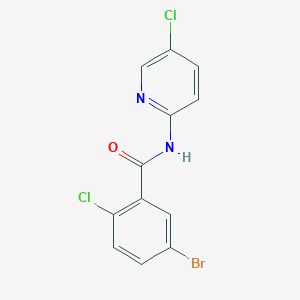
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that regulate cell survival and proliferation. By blocking BTK activity, N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have a selective inhibitory effect on BTK activity, which makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases. The compound has also been shown to have low toxicity and good pharmacokinetic properties, which are important factors for the development of a safe and effective drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its selectivity for BTK, which makes it a useful tool for studying the role of BTK in various cellular processes. However, the compound's potency and efficacy may vary depending on the experimental conditions, and its use may be limited by its availability and cost.
Orientations Futures
There are several potential future directions for the development and use of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. These include:
1. Clinical trials: N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is currently undergoing clinical trials for the treatment of various types of cancer and autoimmune diseases. Future studies will evaluate the safety and efficacy of the compound in humans.
2. Combination therapy: N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.
3. Biomarker identification: The identification of biomarkers that predict the response to N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea may help to identify patients who are most likely to benefit from the treatment.
4. Further mechanistic studies: Further studies are needed to elucidate the precise mechanisms by which N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea inhibits cancer cell growth and survival.
In conclusion, N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. Its selective inhibition of BTK activity and low toxicity make it a useful tool for studying the role of BTK in cellular processes. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2-fluoroaniline and 2,2,6,6-tetramethylpiperidine-4-thione with the use of various reagents and solvents. The process involves several steps and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown to be effective in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3S/c1-15(2)9-11(10-16(3,4)20-15)18-14(21)19-13-8-6-5-7-12(13)17/h5-8,11,20H,9-10H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMMYXBBJYZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxybenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B5730253.png)
![2-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenol](/img/structure/B5730266.png)


![ethyl 4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5730285.png)


![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5730309.png)